molecular formula C9H8Cl2N2O B14569989 2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- CAS No. 61548-58-1

2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro-

Cat. No.: B14569989
CAS No.: 61548-58-1
M. Wt: 231.08 g/mol
InChI Key: FUUXXJOJMLNBCD-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- typically involves multi-step organic reactions. A common route might include:

    Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the quinolinone ring.

    Amination: Introduction of an amino group at the 3 position.

    Reduction: Reduction of the 3,4-double bond to form the dihydro derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the dihydro structure.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted quinolinones and dihydroquinolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the amino and chloro substitutions.

    3-Aminoquinolinone: Lacks the chloro substitutions.

    5,6-Dichloroquinolinone: Lacks the amino and dihydro modifications.

Uniqueness

2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- is unique due to its specific substitution pattern and dihydro structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

61548-58-1

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

3-amino-5,6-dichloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8Cl2N2O/c10-5-1-2-7-4(8(5)11)3-6(12)9(14)13-7/h1-2,6H,3,12H2,(H,13,14)

InChI Key

FUUXXJOJMLNBCD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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